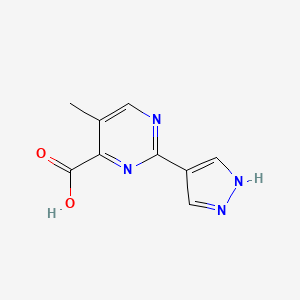![molecular formula C10H16O B13191879 8,8-Dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B13191879.png)
8,8-Dimethylbicyclo[4.2.0]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethylbicyclo[4.2.0]octan-7-one is a bicyclic ketone with the molecular formula C10H16O. This compound is characterized by its unique bicyclo[4.2.0]octane structure, which includes two fused cyclohexane rings with a ketone functional group at the 7th position. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[4.2.0]octan-7-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the intramolecular aldol condensation of a diketone precursor, followed by dehydration to form the bicyclic structure. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the synthesis depends on the availability of precursors and the optimization of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 8,8-Dimethylbicyclo[4.2.0]octan-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or NaBH4 are employed under anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used under inert atmospheres to prevent unwanted side reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted bicyclic compounds with various functional groups.
Aplicaciones Científicas De Investigación
8,8-Dimethylbicyclo[4.2.0]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8,8-Dimethylbicyclo[4.2.0]octan-7-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s bicyclic structure can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
7,7,8,8-Tetramethylbicyclo[4.2.0]octan-7-one: A similar bicyclic ketone with additional methyl groups.
Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: A nitrogen-containing analog with distinct biological activities.
Uniqueness: 8,8-Dimethylbicyclo[4.2.0]octan-7-one is unique due to its specific substitution pattern and the presence of the ketone functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
8,8-dimethylbicyclo[4.2.0]octan-7-one |
InChI |
InChI=1S/C10H16O/c1-10(2)8-6-4-3-5-7(8)9(10)11/h7-8H,3-6H2,1-2H3 |
Clave InChI |
UCKQUWDHMIIOJY-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCCCC2C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl N-{2-hydroxy-3-[(propan-2-yl)amino]propyl}-N-methylcarbamate](/img/structure/B13191826.png)
![3-[(Prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13191827.png)
![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13191843.png)
![2-[2-(2,4-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191857.png)
![3-Methyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13191859.png)
![Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13191865.png)

![Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13191876.png)

![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13191889.png)

